molecular formula C12H16ClNO B14477620 2-Chloro-N-(4-methylphenyl)-N-(propan-2-yl)acetamide CAS No. 66602-76-4

2-Chloro-N-(4-methylphenyl)-N-(propan-2-yl)acetamide

Cat. No.: B14477620
CAS No.: 66602-76-4
M. Wt: 225.71 g/mol
InChI Key: BEYIYTFSGRJGSS-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-methylphenyl)-N-(propan-2-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a methylphenyl group, and an isopropyl group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-methylphenyl)-N-(propan-2-yl)acetamide typically involves the reaction of 4-methylphenylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The resulting intermediate is then reacted with isopropylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-methylphenyl)-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include various substituted acetamides.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include primary or secondary amines and alcohols.

Scientific Research Applications

2-Chloro-N-(4-methylphenyl)-N-(propan-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-methylphenyl)-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(4-methylphenyl)acetamide
  • N-(4-methylphenyl)-N-(propan-2-yl)acetamide
  • 2-Chloro-N-(propan-2-yl)acetamide

Uniqueness

2-Chloro-N-(4-methylphenyl)-N-(propan-2-yl)acetamide is unique due to the presence of both the chloro and isopropyl groups, which confer specific chemical and biological properties

Properties

CAS No.

66602-76-4

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

2-chloro-N-(4-methylphenyl)-N-propan-2-ylacetamide

InChI

InChI=1S/C12H16ClNO/c1-9(2)14(12(15)8-13)11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3

InChI Key

BEYIYTFSGRJGSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C(C)C)C(=O)CCl

Origin of Product

United States

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